molecular formula C13H7Cl3N2O2S3 B2995121 2,5-dichloro-N-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide CAS No. 376348-99-1

2,5-dichloro-N-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide

Cat. No.: B2995121
CAS No.: 376348-99-1
M. Wt: 425.74
InChI Key: XZCBMBTUYMYVPQ-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide is a heterocyclic sulfonamide derivative characterized by a benzene-sulfonamide core linked to a thiazole ring substituted with a 3-chlorothiophene moiety. This compound’s structural complexity arises from the integration of sulfur- and nitrogen-containing heterocycles, which are often associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name

2,5-dichloro-N-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3N2O2S3/c14-7-1-2-8(15)11(5-7)23(19,20)18-13-17-10(6-22-13)12-9(16)3-4-21-12/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCBMBTUYMYVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)NC2=NC(=CS2)C3=C(C=CS3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,5-dichloro-N-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide typically involves multi-step reactions. One common synthetic route includes the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often require specific solvents and catalysts to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit microbial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 2,5-Dichloro-N-[4-(4-Fluorophenyl)-1,3-Thiazol-2-yl]Thiophene-3-Carboxamide

This analog replaces the benzene-sulfonamide group with a thiophene-carboxamide scaffold and substitutes the 3-chlorothiophene with a 4-fluorophenyl group. Key differences include:

Property Target Compound Analog
Core Structure Benzene-sulfonamide Thiophene-carboxamide
Substituents 3-Chlorothiophen-2-yl on thiazole 4-Fluorophenyl on thiazole
Functional Groups Sulfonamide (-SO₂NH-) Carboxamide (-CONH-)
PubChem CID Not publicly listed 4111221 (example from literature)

Key Findings :

  • The 3-chlorothiophene substituent introduces stronger electron-withdrawing effects than the 4-fluorophenyl group, which could influence aromatic stacking or metabolic stability .
Comparison with Other Sulfonamide Derivatives

Sulfonamide-based compounds, such as sulfamethoxazole (antibiotic) and celecoxib (COX-2 inhibitor), share the sulfonamide functional group but differ in core scaffolds. The target compound’s thiazole-thiophene hybrid structure may confer unique solubility and selectivity profiles:

  • Solubility : Thiophene and thiazole rings typically reduce aqueous solubility compared to simpler aromatic systems (e.g., benzene in sulfamethoxazole).
  • Bioactivity : Thiazole-containing sulfonamides are often explored for kinase inhibition, whereas the thiophene moiety may enhance binding to hydrophobic enzyme pockets .

Biological Activity

2,5-Dichloro-N-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in cardiovascular and anti-inflammatory applications. This compound's structure includes a sulfonamide group, which is known for its versatile pharmacological properties.

Chemical Structure

The compound can be represented by the following molecular formula:

C13H8Cl3N3O2S\text{C}_{13}\text{H}_{8}\text{Cl}_{3}\text{N}_{3}\text{O}_{2}\text{S}

The biological activity of sulfonamides like this compound often involves the inhibition of specific enzymes or receptors. Research indicates that it may interact with calcium channels, influencing vascular resistance and perfusion pressure in cardiac tissues. This interaction is crucial for its potential therapeutic effects in treating cardiovascular diseases .

Cardiovascular Effects

A study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that this compound exhibited significant changes in these parameters compared to control conditions. The experimental design is summarized in Table 1:

GroupCompoundDose (nM)
IControl-
IIBenzene Sulfonamide0.001
III2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide0.001
IV2-Hydrazinocarbonyl-benzenesulfonamide0.001
V4-(2-Amino-ethyl)-benzenesulfonamide0.001
VI4-[3-(4-nitro-phenyl)-ureido]-benzenesulfonamide0.001

The findings demonstrated that the compound significantly decreased perfusion pressure and coronary resistance, suggesting a vasodilatory effect .

Interaction with Calcium Channels

Docking studies have shown that sulfonamides can act as calcium channel inhibitors. Theoretical models suggest that the compound may form complexes with calcium channels, potentially leading to decreased vascular resistance and altered cardiac function . This mechanism is supported by previous studies indicating that similar compounds exhibit calcium channel-blocking properties .

Case Studies

Several case studies have explored the cardiovascular effects of related sulfonamide compounds:

  • Endothelin Receptor Inhibition : A sulfonamide derivative was found to inhibit endothelin receptors, which are involved in regulating vascular tone and blood pressure. This inhibition could attenuate conditions such as pulmonary hypertension .
  • Carbonic Anhydrase Inhibition : Another study highlighted a different sulfonamide's ability to inhibit carbonic anhydrase, suggesting potential applications in managing heart failure .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Theoretical assessments using ADME/PK models indicate varying permeability across different cell types, which can influence its bioavailability and efficacy in vivo .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 2,5-dichloro-N-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide?

  • Methodology : Utilize reflux conditions with ethanol as a solvent, similar to triazole derivatives (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) . Optimize reaction time (4–6 hours) and stoichiometry (1:1 molar ratio of sulfonamide and substituted aldehyde). Post-reaction, employ vacuum evaporation and filtration to isolate the product. Confirm purity via TLC or HPLC before proceeding to characterization.

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Assign peaks for sulfonamide (-SO₂NH), thiazole, and chlorothiophene moieties.
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution ESI-MS.
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals using slow evaporation (e.g., ethanol/water mixtures) and refine using SHELXL .
    • Validation : Cross-check spectral data with computational predictions (e.g., density functional theory for NMR chemical shifts).

Q. What methods are suitable for assessing solubility and stability in preclinical studies?

  • Methodology :

  • Solubility : Use the shake-flask method in buffered solutions (pH 1.2–7.4) and DMSO.
  • Stability : Conduct accelerated degradation studies under thermal (40–60°C), hydrolytic (acidic/alkaline), and photolytic conditions (ICH Q1A guidelines). Monitor via HPLC for degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

  • Methodology :

  • Hypothesis Testing : Distinguish between short-term (e.g., enzymatic inhibition) and long-term effects (e.g., cytotoxicity) using time-series assays .
  • Statistical Rigor : Apply structural equation modeling (SEM) to identify mediating variables (e.g., metabolic stability) and control for confounding factors (e.g., solvent interference) .
  • Replication : Validate findings across multiple cell lines (e.g., HEK293 vs. HepG2) and in vivo models .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

  • Challenges : Disorder in the chlorothiophene ring or thiazole-sulfonamide linkage due to flexibility.
  • Solutions :

  • Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to resolve electron density ambiguities.
  • Refinement : Apply anisotropic displacement parameters and restraints for flexible groups in SHELXL .
  • Validation : Check for overfitting using R-free values and the I/σ(I) ratio (>2.0 for high-quality data) .

Q. How can structure-activity relationships (SARs) be systematically explored for this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents on the thiazole (e.g., replace Cl with F) or sulfonamide (e.g., introduce methyl groups).
  • Biological Profiling : Test analogs against target enzymes (e.g., carbonic anhydrase) and off-target panels to identify selectivity drivers.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate binding affinities with substituent electronic properties .

Q. What strategies are effective in interpreting conflicting computational vs. experimental toxicity predictions?

  • Methodology :

  • Data Integration : Cross-reference PubChem toxicity data (e.g., DSSTox) with in vitro cytotoxicity assays (e.g., MTT) .
  • Machine Learning : Train models on hybrid datasets (e.g., receptor-ligand interaction data combined with physicochemical descriptors) to improve predictive accuracy .
  • Mechanistic Studies : Use metabolomics (e.g., LC-MS) to identify reactive metabolites that may explain discrepancies .

Methodological Notes

  • Crystallography : Prioritize SHELX programs for small-molecule refinement due to their robustness in handling twinned or low-symmetry crystals .
  • Data Analysis : For longitudinal bioactivity studies, adopt panel designs with multiple timepoints (e.g., T1: baseline, T2: 1 week, T3: 12 months) to capture dynamic effects .
  • Ethical Reporting : Disclose synthetic yields, spectral artifacts, and computational assumptions to enhance reproducibility .

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